1-Methyl-4-(penta-1,2-diene-3-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(penta-1,2-diene-3-sulfonyl)benzene is a unique organic compound characterized by its complex structure, which includes a benzene ring substituted with a methyl group and a penta-1,2-diene-3-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(penta-1,2-diene-3-sulfonyl)benzene typically involves the reaction of 1-methyl-4-bromobenzene with penta-1,2-diene-3-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride produced during the reaction .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(penta-1,2-diene-3-sulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Addition Reactions: The diene moiety can undergo 1,2- and 1,4-addition reactions with electrophiles like hydrogen halides.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Addition Reactions: Hydrogen halides (HCl, HBr) are commonly used under controlled temperatures to favor either kinetic or thermodynamic products.
Major Products:
Nitration: Produces nitro derivatives of the benzene ring.
Halogenation: Produces halogenated derivatives.
Addition Reactions: Produces 1,2- and 1,4-addition products depending on the reaction conditions.
Scientific Research Applications
1-Methyl-4-(penta-1,2-diene-3-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(penta-1,2-diene-3-sulfonyl)benzene involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The benzene ring acts as a nucleophile, attacking electrophiles to form cationic intermediates, which then lose a proton to regenerate the aromatic system.
Addition Reactions: The diene moiety undergoes protonation to form resonance-stabilized carbocations, which then react with nucleophiles to form addition products.
Comparison with Similar Compounds
1,4-Pentadiene: A simpler diene with similar reactivity in addition reactions.
4-Methyl-1,3-pentadiene: Another diene with a methyl substitution, showing similar stability and reactivity.
Uniqueness: 1-Methyl-4-(penta-1,2-diene-3-sulfonyl)benzene is unique due to the combination of a benzene ring with a diene and sulfonyl group, providing a versatile platform for various chemical reactions and applications .
Properties
CAS No. |
61783-62-8 |
---|---|
Molecular Formula |
C12H14O2S |
Molecular Weight |
222.31 g/mol |
InChI |
InChI=1S/C12H14O2S/c1-4-11(5-2)15(13,14)12-8-6-10(3)7-9-12/h6-9H,1,5H2,2-3H3 |
InChI Key |
SDJBXERUFUCHRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C=C)S(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.